molecular formula C6H11N3O B14282622 N-Butan-2-yl-N-(cyanomethyl)nitrous amide CAS No. 141238-65-5

N-Butan-2-yl-N-(cyanomethyl)nitrous amide

Cat. No.: B14282622
CAS No.: 141238-65-5
M. Wt: 141.17 g/mol
InChI Key: HFGVZGJREYYPSD-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N-(cyanomethyl)nitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a butan-2-yl group and a cyanomethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N-(cyanomethyl)nitrous amide can be achieved through various methods. One common approach involves the reaction of butan-2-amine with cyanomethyl nitrite under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N-(cyanomethyl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Butan-2-yl-N-(cyanomethyl)nitrous amide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N-(cyanomethyl)nitrous amide involves its interaction with molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Butan-2-yl-N-methyl-4-phenylnaphthalene-2-carboxamide
  • N,N-Dimethylacetamide
  • N,N-Diethylacetamide

Uniqueness

N-Butan-2-yl-N-(cyanomethyl)nitrous amide is unique due to its specific structural features, such as the presence of both butan-2-yl and cyanomethyl groups. This distinct structure imparts unique chemical properties and reactivity compared to other amides.

Properties

CAS No.

141238-65-5

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

N-butan-2-yl-N-(cyanomethyl)nitrous amide

InChI

InChI=1S/C6H11N3O/c1-3-6(2)9(8-10)5-4-7/h6H,3,5H2,1-2H3

InChI Key

HFGVZGJREYYPSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC#N)N=O

Origin of Product

United States

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